

# Application Note: Interpreting the Mass Spectrum of Dipropyl Disulfide

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## Compound of Interest

Compound Name: *Dipropyl disulfide*

Cat. No.: *B1195908*

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Dipropyl disulfide** (C<sub>6</sub>H<sub>14</sub>S<sub>2</sub>) is a volatile sulfur compound and a significant flavor component in many foods, such as onions and garlic from the *Allium* genus.[1] Its detection and accurate identification are crucial in various fields, including food science, environmental analysis, and metabolomics. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a primary analytical technique for this purpose.[2][3] This document provides a detailed guide to interpreting the electron ionization (EI) mass spectrum of **dipropyl disulfide** and outlines a standard protocol for its analysis.

## Mass Spectrometry Analysis of Dipropyl Disulfide

Under electron ionization, **dipropyl disulfide** undergoes characteristic fragmentation, yielding a distinct mass spectrum that allows for its unambiguous identification.[4] The molecule's structure, featuring a disulfide bond (S-S) and two propyl chains, dictates the fragmentation pathways.

## Fragmentation Pattern

The molecular ion ([M]<sup>•+</sup>) of **dipropyl disulfide** is observed at a mass-to-charge ratio (m/z) of 150.[1] The fragmentation is dominated by cleavages around the sulfur atoms and along the alkyl chains. Key fragmentation events include:

- Cleavage of the S-S bond: This is a common fragmentation pathway for disulfides.
- Cleavage of C-S bonds: This leads to the formation of propyl and propylthio fragments.
- Cleavage within the propyl chains: This results in the loss of smaller alkyl fragments and the formation of various smaller ions.

### Key Fragment Ions

The EI mass spectrum of **dipropyl disulfide** is characterized by several key ions. The most abundant ions and their proposed structures are essential for positive identification.

m/z	Proposed Fragment	Relative Abundance (%)
150	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{SSCH}_2\text{CH}_2\text{CH}_3]^+$ (Molecular Ion)	~36
108	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{SSH}]^+$	~28
75	$[\text{CH}_3\text{CH}_2\text{CH}_2\text{S}]^+$	Moderate
43	$[\text{CH}_3\text{CH}_2\text{CH}_2]^+$ (Propyl Cation)	100 (Base Peak)
41	$[\text{C}_3\text{H}_5]^+$	~32

Data sourced from NIST Mass Spectrometry Data Center and PubChem.

The base peak at m/z 43 corresponds to the propyl cation ( $[\text{C}_3\text{H}_7]^+$ ), indicating the facile cleavage of the C-S bond. The presence of a significant molecular ion peak at m/z 150 is crucial for determining the molecular weight. The ion at m/z 108 is characteristic of the cleavage of a propyl group from the molecular ion, followed by a hydrogen rearrangement.

## Experimental Protocols

Protocol: GC-MS Analysis of Volatile Sulfur Compounds

This protocol outlines a general method for the analysis of **dipropyl disulfide** and other volatile sulfur compounds (VSCs) in a liquid matrix, such as a food extract or environmental water sample.

### 1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an effective technique for extracting and concentrating volatile and semi-volatile compounds from a sample matrix.

- Materials:

- 20 mL headspace vials with screw caps and septa.
- SPME fiber assembly (e.g., 50/30  $\mu\text{m}$  Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
- Sodium chloride (NaCl).
- Heater-stirrer or water bath.

- Procedure:

- Place 10 mL of the liquid sample into a 20 mL headspace vial.
- To enhance the extraction of VSCs, add NaCl to the sample to a final concentration of 20% (w/v).
- Seal the vial tightly with the cap and septum.
- Place the vial in a water bath or on a heater-stirrer set to a specific temperature (e.g., 35-50°C) and allow it to equilibrate for a set time (e.g., 15 minutes).
- Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.
- After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

## 2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

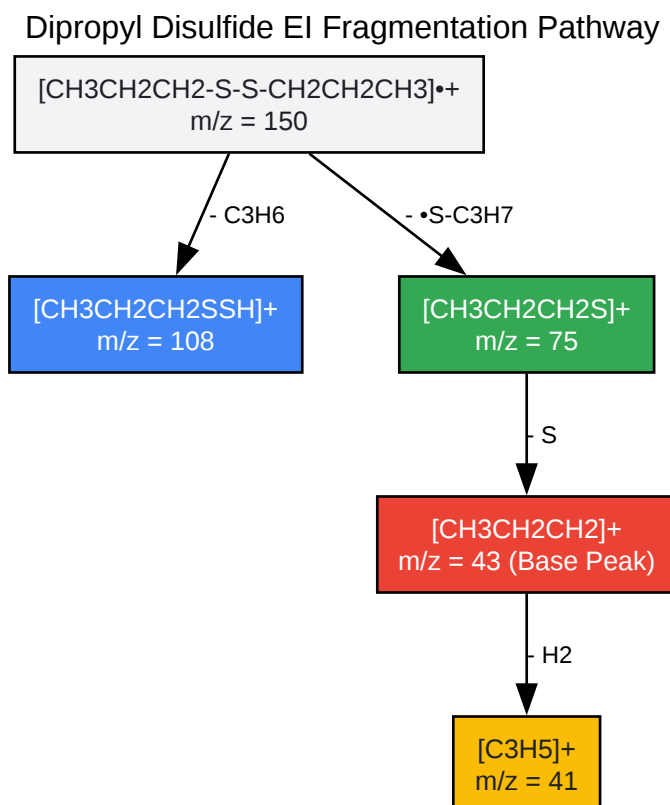
- Gas Chromatograph:
  - Injector: Splitless mode, 250°C.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Temperature Program:
    - Initial temperature: 35°C, hold for 10 minutes.
    - Ramp 1: Increase to 100°C at 5°C/min.
    - Ramp 2: Increase to 210°C at 3°C/min, hold for 40 minutes.
  - Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
- Mass Spectrometer:
  - Ion Source: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: Scan from m/z 35 to 350.
  - Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.

## 3. Data Analysis

- Identify the peak corresponding to **dipropyl disulfide** based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a database (e.g., NIST/EPA/NIH Mass Spectral Library).
- The comparison should show a good match for the m/z values and relative abundances of the molecular ion and key fragment ions as listed in the table above.

## Visualization

Below is a diagram illustrating the key fragmentation pathways of **dipropyl disulfide** under electron ionization.



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Caption: Key fragmentation pathways of **dipropyl disulfide** in EI-MS.

This diagram illustrates the formation of major fragment ions from the molecular ion of **dipropyl disulfide**. The molecular ion (m/z 150) can lose a propene molecule to form the ion at m/z 108 or undergo cleavage of the disulfide bond to produce other fragments. The formation of the stable propyl cation (m/z 43) is a dominant pathway, resulting in the base peak of the spectrum.

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## References

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